(R)-5-(1-Amino-2-methylpropyl)-2-fluorophenol hydrochloride
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Overview
Description
®-5-(1-Amino-2-methylpropyl)-2-fluorophenol hydrochloride is a chiral compound with a specific stereochemistry at the amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(1-Amino-2-methylpropyl)-2-fluorophenol hydrochloride typically involves several steps:
Starting Material: The synthesis begins with a suitable precursor, such as 2-fluorophenol.
Introduction of Amino Group: The amino group is introduced through a reductive amination process. This involves the reaction of 2-fluorophenol with an appropriate aldehyde or ketone, followed by reduction with a reducing agent like sodium borohydride.
Chiral Resolution: The chiral center is introduced by using a chiral auxiliary or a chiral catalyst to ensure the desired stereochemistry.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-5-(1-Amino-2-methylpropyl)-2-fluorophenol hydrochloride may involve optimized versions of the above synthetic routes, with emphasis on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: ®-5-(1-Amino-2-methylpropyl)-2-fluorophenol hydrochloride can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced using agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and other nucleophilic reagents.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted phenol derivatives with various nucleophiles.
Scientific Research Applications
®-5-(1-Amino-2-methylpropyl)-2-fluorophenol hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Biological Studies: The compound is used in studies investigating the interaction of chiral amines with biological targets, such as enzymes and receptors.
Pharmacology: It serves as a model compound for studying the pharmacokinetics and pharmacodynamics of chiral amines.
Industrial Applications: The compound is used in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of ®-5-(1-Amino-2-methylpropyl)-2-fluorophenol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows for selective binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(S)-5-(1-Amino-2-methylpropyl)-2-fluorophenol hydrochloride: The enantiomer of the compound, with different stereochemistry.
2-Fluoro-5-(1-amino-2-methylpropyl)phenol: A similar compound without the hydrochloride salt form.
5-(1-Amino-2-methylpropyl)phenol: A compound lacking the fluorine atom.
Uniqueness
®-5-(1-Amino-2-methylpropyl)-2-fluorophenol hydrochloride is unique due to its specific chiral configuration and the presence of both an amino group and a fluorine atom. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and pharmacology.
Properties
IUPAC Name |
5-[(1R)-1-amino-2-methylpropyl]-2-fluorophenol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO.ClH/c1-6(2)10(12)7-3-4-8(11)9(13)5-7;/h3-6,10,13H,12H2,1-2H3;1H/t10-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBUGVODFBFEHLK-HNCPQSOCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC(=C(C=C1)F)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C1=CC(=C(C=C1)F)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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